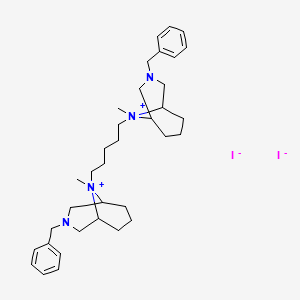
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-pentamethylenebis(3-benzyl-9-methyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aza-9-azoniabicyclo(331)nonane, 9,9’-pentamethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of nitrogen atoms within its bicyclic framework, which imparts distinct chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives typically involves the Michael reaction of methyl or ethyl 1-benzyl-4-oxopiperidine-3-carboxylates with various alkyl vinyl ketones and unsaturated aldehydes . The reaction conditions often include the use of triethylamine as a base in methanol, leading to the formation of substituted 3-azabicyclo(3.3.1)nonane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cyclization reactions and subsequent functional group modifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives undergo various chemical reactions, including:
Reduction: Typically involves the use of reducing agents to convert carbonyl groups to alcohols.
Substitution: Involves the replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, methanol, and various oxidizing agents like ABNO. The reaction conditions often involve moderate temperatures and standard laboratory setups.
Major Products
The major products formed from these reactions include substituted 3-azabicyclo(3.3.1)nonane derivatives with various functional groups, such as hydroxyl, carbonyl, and alkyl groups .
Wissenschaftliche Forschungsanwendungen
3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as catalysts in oxidation reactions.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane derivatives involves their interaction with specific molecular targets and pathways. For example, the oxidation of alcohols by ABNO involves the formation of a nitroxyl radical intermediate, which facilitates the transfer of electrons and the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Azabicyclo(3.3.1)nonane N-oxyl (ABNO): Known for its catalytic efficiency in oxidation reactions.
9-Borabicyclo(3.3.1)nonane: Used as a metal-free catalyst for hydroboration reactions.
3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane: Another derivative with distinct chemical properties.
Uniqueness
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-pentamethylenebis(3-benzyl-9-methyl-, diiodide) stands out due to its unique bicyclic structure and the presence of multiple nitrogen atoms, which impart specific reactivity and potential biological activity. Its derivatives are versatile and can be tailored for various applications in research and industry.
Eigenschaften
CAS-Nummer |
17713-11-0 |
|---|---|
Molekularformel |
C35H54I2N4 |
Molekulargewicht |
784.6 g/mol |
IUPAC-Name |
3-benzyl-9-[5-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)pentyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C35H54N4.2HI/c1-38(32-18-12-19-33(38)27-36(26-32)24-30-14-6-3-7-15-30)22-10-5-11-23-39(2)34-20-13-21-35(39)29-37(28-34)25-31-16-8-4-9-17-31;;/h3-4,6-9,14-17,32-35H,5,10-13,18-29H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VPSANDKMOVFBJT-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


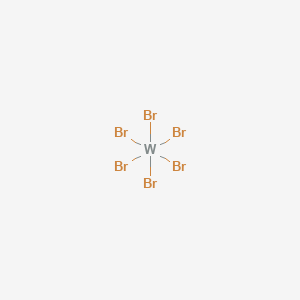
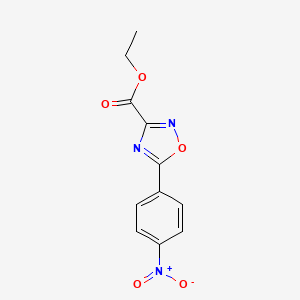
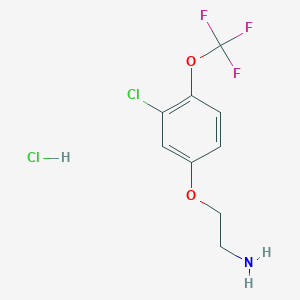
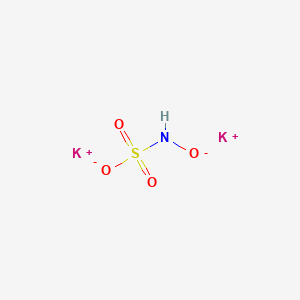
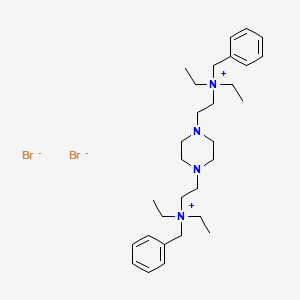
![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)
![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
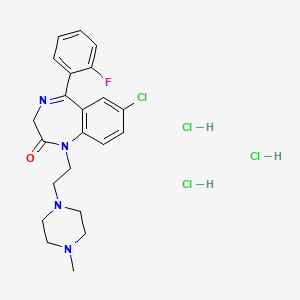

![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)

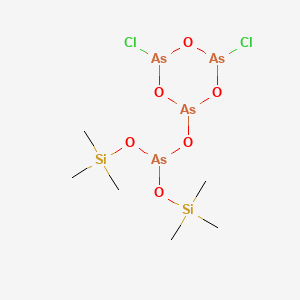
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)

